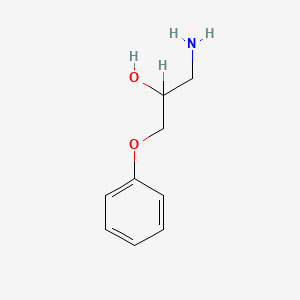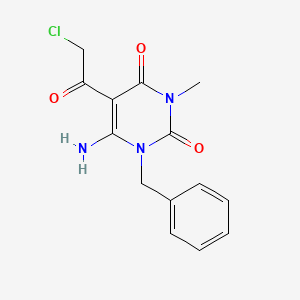
1-氨基-3-苯氧基丙-2-醇
描述
1-Amino-3-phenoxypropan-2-ol is an organic compound with the molecular formula C9H13NO2
科学研究应用
1-Amino-3-phenoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential use in developing new antibiotics and anti-biofilm agents.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
The primary target of 1-Amino-3-phenoxypropan-2-ol is the bacterial cells, specifically the Gram-negative and Gram-positive pathogens . The compound has shown significant activity against these bacterial cells, making it a potential candidate for the treatment of bacterial infections .
Mode of Action
1-Amino-3-phenoxypropan-2-ol interacts with its targets by causing extensive membrane damage . This interaction results in the impairment of the bacterial outer and inner membranes . The compound’s mode of action is primarily based on its ability to cause membrane damage, leading to the death of the bacterial cells .
Biochemical Pathways
The compound’s ability to cause extensive membrane damage suggests that it disrupts the normal functioning of the bacterial cell membrane . This disruption could affect various biochemical pathways within the bacterial cells, leading to their death .
Pharmacokinetics
The compound’s molecular weight of167.21 suggests that it may have good bioavailability
Result of Action
The result of the action of 1-Amino-3-phenoxypropan-2-ol is the direct and efficient killing of persister cells from both Gram-negative and Gram-positive pathogens . The compound has shown to potentiate antibiotic activity in several in vitro and in vivo infection models and possesses promising anti-biofilm activity . Strikingly, it restores antibiotic sensitivity even in resistant strains .
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the condensation reaction of phenol and isopropylamine under appropriate reaction conditions . Another method includes the reaction of phenoxypropanol with ammonia or amines .
Industrial Production Methods: Industrial production of 1-amino-3-phenoxypropan-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
化学反应分析
Types of Reactions: 1-Amino-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone derivatives, while reduction can produce various amines or alcohols.
相似化合物的比较
1-((2,4-Dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009): This compound is a derivative with enhanced antibacterial properties.
1-Phenoxy-3-aminopropan-2-ol: A closely related compound with similar chemical properties.
Uniqueness: 1-Amino-3-phenoxypropan-2-ol stands out due to its balanced chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its effectiveness in disrupting bacterial membranes make it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
1-amino-3-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHWMUIAKALDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962749 | |
| Record name | 1-Amino-3-phenoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4287-19-8 | |
| Record name | 2-Propanol, 1-amino-3-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004287198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-3-phenoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)
![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)







![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)


